Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the bromination of a trifluoromethyl-substituted benzene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as catalytic processes and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amines, thiols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several scientific research applications:
Mechanism of Action
The mechanism by which Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .
Biological Activity
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate, also known by its CAS number 2755717-90-7, is a compound of significant interest due to its potential biological activities. This article focuses on the biological activity of this compound, supported by various studies and data tables.
Molecular Formula
- Chemical Formula : C12H12BrF3O3
- Molecular Weight : 341.12 g/mol
- IUPAC Name : this compound
Structure
The compound features a hydroxypropanoate moiety attached to a phenyl ring that is further substituted with bromine and trifluoromethyl groups. The presence of these electron-withdrawing groups is expected to enhance its biological activity.
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances metabolic stability and lipophilicity, facilitating membrane permeability and interaction with biological targets .
In Vitro Studies
Recent studies have explored the compound's effects on various biological targets:
- Cholinesterases Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission. For instance, compounds with similar structures demonstrated IC50 values indicating moderate inhibition against these enzymes .
- Cyclooxygenase (COX) Inhibition : The presence of halogen atoms in the structure has been associated with enhanced inhibitory activity against COX enzymes, which play a critical role in inflammation pathways. Molecular docking studies indicated strong interactions between the compound and COX active sites .
Antioxidant Activity
The compound's ability to scavenge free radicals has been evaluated, suggesting potential antioxidant properties that could contribute to its therapeutic effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary
Activity Type | Target Enzyme/Pathway | IC50 Value (μM) | Reference |
---|---|---|---|
Cholinesterase Inhibition | AChE | 19.2 | |
BChE | 13.2 | ||
COX Inhibition | COX-1 | Moderate | |
COX-2 | Moderate | ||
Antioxidant Activity | DPPH Scavenging | Moderate |
Case Study 1: Neuroprotective Potential
A study investigating neuroprotective agents highlighted the efficacy of compounds structurally similar to this compound in reducing neurodegeneration markers in vitro. The results indicated that such compounds could potentially serve as lead candidates for Alzheimer's disease therapy due to their cholinesterase inhibition properties .
Case Study 2: Anti-inflammatory Effects
Research on anti-inflammatory agents has shown that compounds with similar trifluoromethyl substitutions exhibit promising results in reducing inflammation markers in cellular models. The docking studies suggested that these compounds could effectively bind to COX enzymes, leading to reduced production of pro-inflammatory mediators .
Properties
Molecular Formula |
C12H12BrF3O3 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
YRLSRVCEALAHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O |
Origin of Product |
United States |
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